10.14272/Khfmoufauhohjo-uhfffaoysa-M.1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

p-Toluenesulfonic Acid

p-Toluenesulfonic acid is an acid catalyst frequently used in nonpolar media. It is effective in carbonyl protection-deprotection, selective cleaving of N-Boc and other amine protecting groups, and superior for enol ether and acetate preparation. It is also used in esterifications, dehydrations, isomerizations, and rearrangements (Hamilton, Haas, & Le Huérou, 2006).

Potassium Hydroxide–Hexamethylphosphoric Triamide

This compound is strongly basic and is used for esterification of hindered acids and additions to alkynes. It is also involved in ketone oxidations (Abdel-Magid, 2001).

Potassium Hydride–sec-Butyllithium–N,N,N′,N′‐Tetramethylethylenediamine

This reagent is used for α,β-dideprotonation of γ,δ-unsaturated ketones and their analogs, producing dianions, d5-synthons, which react with electrophiles exclusively at the δ-position (Castro & Gawley, 2001).

5‐tert‐Butyl‐2‐hydroxy‐1,4‐benzoquinone

Used as a model compound of the cofactor TPD (topaquinone), this reagent is a catalyst for aerobic oxidation reactions (benzylic primary amine to imine) and an inhibitor of TPD-dependent oxidases (Yamamoto, 2014).

Hydrogen Fluoride–Antimony(V) Fluoride

This strong liquid superacid system is used as a catalyst for Friedel–Crafts reactions, isomerization, polymerization, and other acid-related chemistry. It is efficient for the preparation of carbocations and onium ions and their salts (Olah, Prakash, Wang, & Li, 2001).

2,5-Dimethoxytetrahydrofuran

This reagent, with 1,4-butanedial equivalents, is useful for constructing heterocycles. The methoxy derivative is more commonly used (Husson, Royer, Rochais, & Dallemagne, 2012).

特性

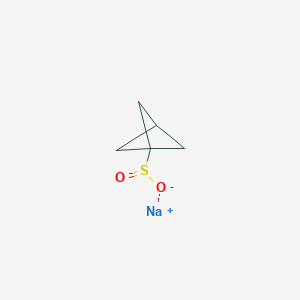

IUPAC Name |

sodium;bicyclo[1.1.1]pentane-1-sulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S.Na/c6-8(7)5-1-4(2-5)3-5;/h4H,1-3H2,(H,6,7);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFMOUFAUHOHJO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)S(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium bicyclo[1.1.1]pentane-1-sulfinate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2564922.png)

![methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate](/img/structure/B2564927.png)

![3-cyclopropyl-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2564930.png)

![5-((4-Hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2564935.png)

![N-(5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2564942.png)